molecular formula C18H20ClN3O B2945195 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-63-2

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2945195
CAS No.: 303150-63-2
M. Wt: 329.83
InChI Key: JJVHAASMEZCYNE-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a piperazine ring, a common pharmacophore known to enhance solubility and bioavailability, and serves as a versatile building block for the synthesis of more complex molecules . This compound functions as a key synthetic intermediate in the preparation of biologically active molecules. Research indicates its structural framework is utilized in the development of antileukemic agents, highlighting its value in oncology-focused chemical synthesis . Furthermore, structurally similar N-(2-(4-methylpiperazin-1-yl)phenyl) benzamide derivatives have been identified as potent antagonists of the WDR5-MLL protein-protein interaction, a recognized target in cancer research, particularly for certain types of leukemia . The chlorophenyl and methylpiperazinyl-phenyl groups attached to the benzamide core are critical for interacting with biological targets, as demonstrated by structure-activity relationship (SAR) studies on analogous compounds . Researchers employ this chemical in exploring new therapeutic agents and as a probe for understanding biochemical pathways. It is supplied for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVHAASMEZCYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or sulfoxide derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents such as hydrazine hydrate over Raney nickel.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of nitro or sulfoxide derivatives.

Scientific Research Applications

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antileukemic activity.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and related compounds:

Compound Name Key Structural Features Biological Target(s) Activity/IC₅₀ (nM) Pharmacokinetic Notes References
This compound Benzamide core, 4-Cl, 4-methylpiperazine-linked phenyl Not explicitly stated (inferred kinase activity) N/A Likely improved solubility due to piperazine
Imatinib (Gleevec/Glivec) 4-Methylpiperazine-CH₂ linker, pyridinylpyrimidine tail BCR-ABL, c-KIT, PDGFR 200–600 (BCR-ABL) Mesylate salt enhances solubility
Ponatinib (Iclusig) Imidazo[1,2-b]pyridazine-ethynyl, trifluoromethylphenyl BCR-ABL (including T315I mutant), FGFR, VEGFR 0.3–14 (BCR-ABL) Hydrochloride salt; targets resistant mutants
C9 () Methoxymethyl group, benzo[d][1,3]dioxole ring Not specified (kinase inhibitor candidate) N/A Crystalline form (EtOAc)
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide 3-Methoxybenzamide, 4-chlorophenyl-piperazine-ethyl linker Not specified (antimicrobial potential) Inhibits D. piger Cytotoxic at 30 µmol/L

Key Research Findings

Kinase Inhibitor Analogues: The target compound shares structural homology with imatinib, a BCR-ABL inhibitor. Imatinib’s 4-methylpiperazine-CH₂ group is critical for solubility, while its pyridinylpyrimidine tail enables ATP-competitive binding . Ponatinib’s ethynyl linker and trifluoromethyl group confer activity against resistant BCR-ABL mutants (e.g., T315I), highlighting how substituent modifications enhance potency .

Antimicrobial Activity :

  • Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit potent cytotoxicity against sulfate-reducing bacteria (e.g., Desulfovibrio piger) at 30 µmol/L . While structurally distinct, these compounds underscore the role of halogenation and aromatic substitution in antimicrobial activity.

Synthetic Flexibility :

  • The piperazine-phenyl-benzamide scaffold is synthetically versatile. For example, compound C9 () incorporates a benzo[d][1,3]dioxole ring, demonstrating adaptability for diverse target engagement .

Salt Forms and Solubility: Imatinib’s mesylate salt and ponatinib’s hydrochloride salt illustrate the importance of salt selection for bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents : The 4-methylpiperazine group enhances solubility and membrane permeability, a feature conserved across kinase inhibitors like imatinib and dasatinib .
  • Chloro Substituent : The 4-Cl on the benzamide may increase binding affinity through hydrophobic interactions, as seen in Aurora B kinase inhibitors (e.g., 4-(chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide) .
  • Linker Modifications : Replacing the methylene linker (e.g., in imatinib) with direct piperazine-phenyl bonding (as in the target compound) could alter conformational flexibility and target selectivity.

Biological Activity

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, often referred to as compound 1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H20ClN3O
  • CAS Number : 40717-57-5

The presence of the piperazine moiety is significant as it often enhances the pharmacological profile of compounds by improving solubility and bioavailability.

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific protein kinases. The compound has shown potential as an inhibitor of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).

Inhibition of BCR-ABL Kinase

In vitro studies have demonstrated that this compound inhibits BCR-ABL autophosphorylation with an IC50 value in the low nanomolar range. This selectivity for BCR-ABL over other kinases suggests a targeted therapeutic potential for treating CML and other related malignancies .

Anticancer Properties

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (CML) and Ba/F3 cells expressing BCR-ABL. IC50 values ranged from 47 nM to 67 nM, indicating potent activity against these models .
  • Selectivity :
    • Notably, there was no cytotoxic effect observed on parental Ba/F3 cells at concentrations up to 10 μM, highlighting the selectivity of the compound for BCR-ABL-expressing cells .

Case Studies

A recent study evaluated the efficacy of this compound in vivo using mouse models of CML. The results showed a marked reduction in tumor burden and improved survival rates compared to controls. The study also noted minimal side effects, suggesting a favorable safety profile .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors:

Compound NameTarget KinaseIC50 (nM)Selectivity
This compoundBCR-ABL47 - 67High (no effect on Ba/F3)
AP23464BCR-ABL12Moderate
Compound XOther Kinases>100Low

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Coupling Reaction : React 4-chloro-N-phenylbenzamide derivatives with 4-(4-methylpiperazin-1-yl)aniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .

Purification : Use normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate the product. Crystallization from diethyl ether or methanol improves purity (reported yields: 45–85%) .
Critical Factors :

  • Excess amine (1.5–2 eq) improves coupling efficiency.
  • Temperature control minimizes side reactions (e.g., hydrolysis of the benzamide group).

Q. How can structural characterization be performed to confirm the identity of the synthesized compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the methyl group on piperazine appears as a singlet at δ 2.34 ppm in 1H^1H NMR, while the benzamide carbonyl resonates at δ 167.3 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z 429.1356 for C₂₄H₂₀ClN₅O) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and piperazine groups) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in bioactivity data across different studies?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀ assays under standardized conditions (e.g., 72-hour incubation in HeLa cells) to compare potency variations.
  • Off-Target Profiling : Use kinase inhibition panels to identify unintended interactions (e.g., cross-reactivity with dopamine receptors observed in structurally related benzamides) .
  • Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to explain discrepancies in in vivo vs. in vitro activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with trifluoromethyl or methoxy groups) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial AcpS-PPTase. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., benzamide carbonyl and piperazine nitrogen as hydrogen bond acceptors) .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., fusion observed at 160–185°C in related analogs) .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS .

Q. How can target engagement be validated in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and heat lysates at 50–70°C. Centrifuge and quantify soluble target protein via Western blot .
  • Biolayer Interferometry (BLI) : Immobilize the target enzyme (e.g., AcpS-PPTase) on sensors and measure binding kinetics in real-time .
  • RNA Interference (RNAi) : Knock down putative targets (e.g., using siRNA) and assess rescue of the compound’s inhibitory effects .

Data Analysis and Interpretation

Q. How should researchers address low yields in the final amidation step?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency .
  • Solvent Optimization : Replace DMF with THF or DCM to reduce side reactions (e.g., racemization) .
  • Reaction Monitoring : Use TLC (ethyl acetate/hexane 1:1) to track reaction progress and terminate before byproduct formation .

Q. What methods are recommended for analyzing enantiomeric purity in chiral analogs?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥2 minutes) .
  • Optical Rotation : Measure specific rotation (e.g., [α]²⁵_D = +60.6° for (S,S)-configured analogs) and compare with literature .
  • Circular Dichroism (CD) : Analyze Cotton effects near 220 nm to confirm stereochemical integrity .

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